m-PEG9-phosphonic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

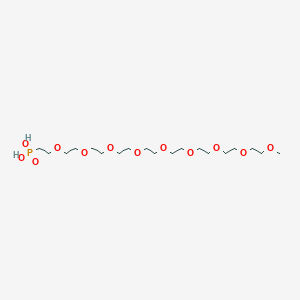

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQSLJQFVIWCCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O12P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG9-phosphonic acid, a heterobifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound.

Introduction

This compound is a molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility. The terminal phosphonic acid group provides a strong anchor for binding to metal oxide surfaces or for further chemical modification. This unique combination of properties makes it a valuable tool in various research and development applications, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles to improve their stability and pharmacokinetic profiles.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of the Diethyl m-PEG9-phosphonate Precursor: This step involves the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction.

-

Hydrolysis of the Diethyl m-PEG9-phosphonate: The phosphonate (B1237965) ester is then hydrolyzed to the final phosphonic acid.

Experimental Protocols

2.1.1. Synthesis of Diethyl m-PEG9-phosphonate

This procedure is based on the well-established Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds.

-

Materials:

-

m-PEG9-bromide (or a suitable m-PEG9-alkyl halide)

-

Triethyl phosphite (B83602)

-

Anhydrous toluene (B28343) (or another high-boiling inert solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-PEG9-bromide in anhydrous toluene.

-

Add an excess of triethyl phosphite (typically 1.5 to 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material using NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and toluene under reduced pressure using a rotary evaporator.

-

The crude diethyl m-PEG9-phosphonate can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent.

-

2.1.2. Hydrolysis of Diethyl m-PEG9-phosphonate to this compound

This step involves the cleavage of the ethyl ester groups to yield the desired phosphonic acid. A microwave-assisted hydrolysis method offers a rapid and efficient alternative to traditional heating.

-

Materials:

-

Diethyl m-PEG9-phosphonate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure (Microwave-Assisted):

-

In a microwave-safe reaction vessel, dissolve the purified diethyl m-PEG9-phosphonate in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the mixture to 130-140 °C for 10-20 minutes. The reaction progress can be monitored by the disappearance of the starting material using ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the vessel to room temperature.

-

The aqueous solution is then concentrated under reduced pressure to remove water and excess HCl.

-

The resulting crude this compound can be purified by recrystallization or by preparative reverse-phase HPLC. Lyophilization of the purified product can yield a fluffy, white solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: Provides information on the proton environment in the molecule. The characteristic peaks of the PEG backbone are expected in the range of 3.5-3.8 ppm. The methoxy (B1213986) group at the terminus will appear as a singlet around 3.3 ppm. The protons on the carbon adjacent to the phosphorus atom will show coupling to the phosphorus nucleus.

-

³¹P NMR: This is a key technique for confirming the presence and chemical environment of the phosphorus atom. The chemical shift of the phosphonic acid is distinct from that of the phosphonate ester precursor. ³¹P NMR spectra are typically recorded with proton decoupling to simplify the spectrum to a single peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

Purity Analysis

The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Quantitative Data Summary

| Parameter | Diethyl m-PEG9-phosphonate (Precursor) | This compound (Final Product) |

| Molecular Formula | C₂₃H₄₉O₁₂P | C₁₉H₄₁O₁₂P |

| Molecular Weight | 548.6 g/mol | 492.5 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-4.05 (m, 4H, POCH₂CH₃), 3.70-3.50 (m, 36H, PEG backbone), 3.38 (s, 3H, OCH₃), 2.05-1.95 (m, 2H, CH₂P), 1.32 (t, J=7.0 Hz, 6H, POCH₂CH₃) | δ 3.70-3.50 (m, 36H, PEG backbone), 3.38 (s, 3H, OCH₃), 1.95-1.85 (m, 2H, CH₂P) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ ~28-32 ppm | δ ~20-25 ppm |

| Mass Spectrometry (ESI-MS) | m/z 549.3 [M+H]⁺, 571.3 [M+Na]⁺ | m/z 491.2 [M-H]⁻, 515.2 [M+Na-2H]⁻ |

| Purity (HPLC) | >95% | >95% |

Note: The exact NMR chemical shifts can vary depending on the solvent and concentration.

Visualizing the Synthesis and Workflow

Synthesis Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of drug development, biomaterials, and nanotechnology. The robust synthesis and well-defined characterization of this molecule are crucial for its successful application in advanced scientific research.

m-PEG9-phosphonic acid (CAS: 2055016-25-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of m-PEG9-phosphonic acid, a versatile heterobifunctional linker critical in advancing drug delivery, surface modification, and the development of novel bioconjugates. This document details its chemical and physical properties, provides hypothetical yet representative experimental protocols for its synthesis and application, and illustrates key workflows and concepts through diagrams.

Core Concepts and Applications

This compound is a molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility.[1] The other terminus is a phosphonic acid group, which serves as a robust anchor to various metal oxide surfaces, including but not limited to iron oxide, titanium dioxide, and aluminum oxide.[2][3] This dual functionality makes it an invaluable tool in a range of scientific disciplines.

Key Applications Include:

-

PROTAC (Proteolysis Targeting Chimera) Development: The PEG linker component can be incorporated into PROTACs to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[4][5] The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule.[5]

-

Surface Modification of Nanoparticles and Implants: The phosphonate (B1237965) group strongly binds to metal oxide surfaces, enabling the creation of a hydrophilic and biocompatible PEG layer.[6][7] This surface modification can prevent non-specific protein adsorption, reduce immunogenicity, and improve the stability of nanoparticles in biological media.[7]

-

Drug Delivery and Bioconjugation: The PEG chain can prolong the circulation half-life of conjugated drugs by reducing renal clearance. The phosphonic acid can be used to anchor these conjugates to inorganic drug carriers.

-

Imaging and Diagnostics: The ability of the phosphonate group to chelate metal ions allows for the development of contrast agents for imaging techniques like MRI.[6]

Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and chemical databases.

| Property | Value | Citations |

| CAS Number | 2055016-25-4 | [1] |

| Molecular Formula | C19H41O12P | [1] |

| Molecular Weight | 492.5 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | ≥95% to >99% | [1][4] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM) | [1] |

| Storage Conditions | -20°C for long-term storage | [1] |

| ¹H NMR (Predicted) | ~3.38 ppm (s, 3H, OCH₃), ~3.64 ppm (m, 36H, PEG CH₂), ~1.8-2.0 ppm (m, 2H, P-CH₂), ~3.8-4.0 ppm (m, 2H, P-CH₂-CH₂) | |

| ³¹P NMR (Predicted) | ~20-30 ppm (referenced to 85% H₃PO₄) | [8][9][10] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and application of this compound. These protocols are based on established chemical principles and may require optimization for specific experimental contexts.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of a diethyl phosphonate-terminated PEG chain, followed by hydrolysis to the phosphonic acid.

Step 1: Synthesis of Diethyl (m-PEG9-ethyl)phosphonate

This step involves a Michaelis-Arbuzov reaction between a mesylated or halogenated m-PEG9 and triethyl phosphite (B83602).

-

Materials:

-

m-PEG9-mesylate (or m-PEG9-bromide) (1.0 eq)

-

Triethyl phosphite (1.5 eq)

-

Anhydrous Toluene (B28343)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add m-PEG9-mesylate and anhydrous toluene.

-

Add triethyl phosphite to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene and excess triethyl phosphite under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield diethyl (m-PEG9-ethyl)phosphonate as a clear oil.

-

Step 2: Hydrolysis of Diethyl (m-PEG9-ethyl)phosphonate to this compound

This step converts the diethyl phosphonate ester to the final phosphonic acid. A microwave-assisted hydrolysis is an efficient method.[11]

-

Materials:

-

Diethyl (m-PEG9-ethyl)phosphonate (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (3-4 eq)

-

Deionized Water

-

Microwave reactor

-

-

Procedure:

-

In a microwave-safe vessel, dissolve diethyl (m-PEG9-ethyl)phosphonate in a solution of concentrated HCl and deionized water.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 100-120°C for 30-60 minutes under microwave irradiation.

-

Monitor the reaction for completion by LC-MS or ³¹P NMR (disappearance of the phosphonate ester signal and appearance of the phosphonic acid signal).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess HCl by lyophilization or evaporation under reduced pressure to yield this compound. The product can be further purified by reverse-phase HPLC if necessary.

-

Application Protocol: Surface Modification of Iron Oxide Nanoparticles

This protocol describes the functionalization of iron oxide nanoparticles (IONPs) with this compound to create a stable, hydrophilic coating.

-

Materials:

-

Oleic acid-capped iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., hexane (B92381) or toluene)

-

This compound

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Magnetic separator

-

-

Procedure:

-

To a solution of oleic acid-capped IONPs in hexane, add a solution of this compound in THF. The molar ratio of this compound to iron should be optimized, but a starting point is a significant excess of the PEG-phosphonic acid.

-

Sonicate the mixture for 30 minutes to facilitate ligand exchange.

-

Stir the mixture at room temperature for 24 hours.

-

Add ethanol to precipitate the now PEGylated, hydrophilic IONPs.

-

Use a magnetic separator to collect the IONPs and discard the supernatant containing the displaced oleic acid and excess PEG linker.

-

Wash the IONPs several times with ethanol and then with deionized water, using the magnetic separator to collect the particles at each step.

-

Finally, resuspend the purified this compound-coated IONPs in deionized water or a buffer of choice.

-

Characterize the functionalized nanoparticles by dynamic light scattering (DLS) to determine the hydrodynamic size and zeta potential to assess colloidal stability.

-

Mandatory Visualizations

Synthesis Workflow for this compound

Caption: A logical workflow for the synthesis of this compound.

PROTAC Assembly using a PEG-Phosphonate Linker

Caption: A workflow for PROTAC assembly and its mechanism of action.

Nanoparticle Surface Functionalization Workflow

Caption: Workflow for nanoparticle surface functionalization.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Adsorption of m-PEG9-Phosphonic Acid on Titanium Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption of methoxy-terminated polyethylene (B3416737) glycol (9) phosphonic acid (m-PEG9-phosphonic acid) on titanium dioxide (TiO2) surfaces. This guide is intended for researchers, scientists, and drug development professionals working with surface modification of metal oxides for applications such as drug delivery, biocompatible coatings, and biosensing.

Introduction

The functionalization of titanium dioxide (TiO2) surfaces with biocompatible polymers is a critical area of research, particularly in the development of medical implants and drug delivery systems. This compound is an attractive molecule for this purpose due to the protein-resistant properties of the polyethylene glycol (PEG) chain and the strong binding affinity of the phosphonic acid anchor group to metal oxide surfaces.[1][2] This guide details the synthesis of this compound, its adsorption onto TiO2, and the characterization of the resulting self-assembled monolayer (SAM).

The interaction between the phosphonic acid headgroup and the TiO2 surface is a key aspect of forming stable and well-ordered monolayers. The binding mechanism can be influenced by several factors, including the crystal phase of TiO2 (anatase or rutile), surface hydroxylation, pH of the deposition solution, and the solvent used.[3] Understanding these factors is crucial for controlling the density, orientation, and stability of the grafted PEG layer, which in turn dictates the performance of the functionalized material.

Synthesis of this compound

The synthesis of this compound typically involves the phosphonylation of a PEGylated precursor followed by hydrolysis of the resulting phosphonate (B1237965) ester. A common and effective method is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (TMSBr) for a mild dealkylation.[4]

Experimental Protocol: Synthesis via McKenna Procedure

Materials:

-

m-PEG9-OH (methoxy-polyethylene glycol with 9 ethylene (B1197577) glycol units)

-

Triethyl phosphite (B83602)

-

Magnesium chloride (anhydrous)

-

Triethylamine

-

Toluene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Bromotrimethylsilane (TMSBr)

-

Methanol

-

Diethyl ether

Procedure:

-

Tosylation of m-PEG9-OH: The terminal hydroxyl group of m-PEG9-OH is first converted to a better leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine.

-

Arbuzov Reaction: The tosylated m-PEG9 is then reacted with triethyl phosphite in an Arbuzov reaction to form diethyl m-PEG9-phosphonate. This reaction is typically carried out at elevated temperatures.

-

Silylation: The crude diethyl m-PEG9-phosphonate is dissolved in anhydrous dichloromethane. Bromotrimethylsilane (TMSBr) is added dropwise at 0 °C and the reaction is stirred at room temperature overnight. This step forms the bis(trimethylsilyl) phosphonate intermediate.[4]

-

Hydrolysis: The solvent and excess TMSBr are removed under vacuum. The resulting residue is then hydrolyzed by the addition of methanol. The mixture is stirred for several hours at room temperature.

-

Purification: The final product, this compound, is purified by precipitation from diethyl ether followed by drying under vacuum.

Characterization: The successful synthesis of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy.

Adsorption of this compound on Titanium Dioxide

The formation of a self-assembled monolayer (SAM) of this compound on a TiO2 surface is typically achieved by immersing the TiO2 substrate in a dilute solution of the phosphonic acid.

Experimental Protocol: SAM Formation

Materials:

-

Titanium dioxide nanoparticles (e.g., Degussa P25) or a TiO2-coated substrate

-

This compound

-

Anhydrous solvent (e.g., ethanol (B145695), toluene, or a mixture)

-

Ultrasonic bath

Procedure:

-

Substrate Preparation: The TiO2 nanoparticles are dried under vacuum to remove adsorbed water. TiO2-coated substrates are cleaned by sonication in ethanol and then deionized water, followed by drying under a stream of nitrogen. An oxygen plasma treatment can be employed to increase the density of surface hydroxyl groups, which act as binding sites for the phosphonic acid.[5][6]

-

Solution Preparation: A dilute solution of this compound (e.g., 1 mM) is prepared in an anhydrous solvent.

-

Adsorption: The TiO2 nanoparticles are dispersed in the phosphonic acid solution and sonicated for a brief period to ensure uniform dispersion. For substrates, they are immersed in the solution. The adsorption process is typically carried out for 24-48 hours at room temperature in the dark to prevent any potential photochemical reactions.[6]

-

Washing: After the adsorption period, the TiO2 nanoparticles are collected by centrifugation, and the supernatant is discarded. Both nanoparticles and substrates are then thoroughly rinsed with the pure solvent to remove any non-covalently bound molecules.

-

Drying: The functionalized TiO2 is dried under vacuum.

Characterization of this compound Monolayers on TiO2

A variety of surface-sensitive techniques are employed to characterize the resulting this compound monolayer on the TiO2 surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and to probe the chemical bonding between the phosphonic acid and the TiO2.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried, functionalized TiO2 powder is mounted on a sample holder using double-sided adhesive tape.

-

Data Acquisition: XPS spectra are acquired using a monochromatic Al Kα X-ray source. Survey scans are performed to identify the elements present on the surface. High-resolution scans of the P 2p, O 1s, C 1s, and Ti 2p regions are then acquired to determine the chemical states of these elements.[7]

-

Data Analysis: The binding energy of the P 2p peak is indicative of the formation of a phosphonate layer. Deconvolution of the O 1s peak can reveal the presence of P-O-Ti bonds, confirming covalent attachment to the surface.[5]

Thermogravimetric Analysis (TGA)

TGA is a powerful technique for quantifying the amount of organic material grafted onto the nanoparticle surface.

Experimental Protocol:

-

Sample Preparation: A known mass of the dried, functionalized TiO2 nanoparticles is placed in a TGA crucible (typically alumina (B75360) or platinum).

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as a function of temperature.[1]

-

Data Analysis: The weight loss observed in the temperature range corresponding to the decomposition of the organic monolayer is used to calculate the grafting density (molecules per unit surface area) of the this compound.[2][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the adsorbed molecules and can be used to infer the binding mode of the phosphonic acid to the TiO2 surface.

Experimental Protocol:

-

Sample Preparation: The functionalized TiO2 powder is mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: An FTIR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The disappearance or shifting of the P=O and P-O-H stretching bands and the appearance of new bands corresponding to P-O-Ti bonds can provide insights into the binding mechanism (monodentate, bidentate, or tridentate).[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the adsorption of phosphonic acids on titanium dioxide, which can be used as a reference for this compound.

Table 1: Grafting Densities of Phosphonic Acids on TiO2 Determined by TGA

| Phosphonic Acid Derivative | TiO2 Type | Solvent | Grafting Density (molecules/nm²) | Reference |

| Dodecylphosphonic acid | Anatase Nanoparticles | Isopropanol | 3.5 | Zeininger et al. |

| Octadecylphosphonic acid | Anatase Nanoparticles | Isopropanol | 3.2 | Zeininger et al. |

| Phenylphosphonic acid | Anatase Nanoparticles | Isopropanol | 4.1 | Zeininger et al. |

Table 2: XPS Binding Energies for Phosphonate Monolayers on TiO2

| Core Level | Binding Energy (eV) | Assignment | Reference |

| P 2p₃/₂ | ~133.5 | P-O-Ti | [6] |

| O 1s | ~530.0 | TiO₂ | [5] |

| O 1s | ~531.5 | P-O-Ti | [5] |

| C 1s | ~285.0 | C-C, C-H | [5] |

| C 1s | ~286.5 | C-O | [5] |

| Ti 2p₃/₂ | ~458.8 | TiO₂ | [5] |

Visualization of Key Concepts

Binding Modes of Phosphonic Acid on TiO2

The phosphonic acid headgroup can adopt several binding configurations on the TiO2 surface, including monodentate, bidentate, and tridentate modes. The prevalence of each mode depends on factors such as surface hydration and steric hindrance.

Caption: Possible binding modes of a phosphonic acid to titanium atoms on a TiO2 surface.

Experimental Workflow for TiO2 Functionalization and Characterization

The overall process of preparing and analyzing this compound coated TiO2 involves a series of sequential steps.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

- 4. This compound | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. matec-conferences.org [matec-conferences.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Hydrophilic Nature of m-PEG9-phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Molecular Basis of Hydrophilicity

The hydrophilicity of m-PEG9-phosphonic acid is a direct consequence of its unique molecular architecture. The molecule can be conceptually divided into two key functional domains:

-

The Polyethylene (B3416737) Glycol (PEG) Chain: The core of the molecule's water-loving nature resides in its oligo(ethylene glycol) chain. The repeating ether units (-CH2-CH2-O-) readily form hydrogen bonds with water molecules, leading to high aqueous solubility.[1] The methoxy (B1213986) (CH3O-) cap at one end ensures a defined, monofunctional structure.

-

The Phosphonic Acid Headgroup: The phosphonic acid moiety (-P(O)(OH)2) serves as a powerful anchoring group, particularly for metal oxide surfaces.[2] This group is also hydrophilic and can deprotonate in aqueous environments, further enhancing interaction with water.

This dual functionality makes this compound an excellent surface modifying agent, capable of rendering hydrophobic surfaces more hydrophilic and biocompatible.

Quantitative Hydrophilicity Data

Direct, experimentally determined quantitative data for this compound is sparse in publicly accessible literature. However, based on the properties of similar short-chain PEG derivatives and phosphonic acids, the following table summarizes the expected hydrophilic characteristics.

| Property | Expected Value/Range | Rationale |

| Water Solubility | > 10 mg/mL | Short-chain PEGs are highly soluble in water. A product sheet for a similar methoxy PEG phosphate (B84403) indicates a solubility of at least 10 mg/mL.[3] |

| Partition Coefficient (LogP) | Negative Value | The high number of polar ether and hydroxyl groups from the PEG and phosphonic acid components strongly favor partitioning into the aqueous phase over an octanol (B41247) phase. For comparison, the calculated LogP of phosphonic acid is -0.639.[4] |

| Water Contact Angle (on a modified surface) | < 30° | Surfaces modified with a dense layer of short-chain PEGs typically exhibit low water contact angles, indicating high wettability and hydrophilicity.[5][6] |

Experimental Protocols for Hydrophilicity Characterization

To empower researchers to quantitatively assess the hydrophilicity of this compound, the following detailed experimental protocols are provided.

Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in water.

Materials:

-

This compound

-

Deionized water (18.2 MΩ·cm)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge (capable of >10,000 x g)

-

HPLC system with a suitable detector (e.g., ELSD or RI) or a Total Organic Carbon (TOC) analyzer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of vials with a fixed volume of deionized water (e.g., 1 mL).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully extract an aliquot of the clear supernatant.

-

Quantify the concentration of the dissolved this compound using a pre-calibrated HPLC or TOC method.

-

The resulting concentration is the aqueous solubility at the specified temperature.

Determination of the Octanol-Water Partition Coefficient (LogP)

This protocol describes the shake-flask method for determining the LogP value, a measure of a compound's differential solubility between octanol and water.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Deionized water

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

pH meter and buffers

-

Analytical method to determine the concentration of the analyte in both phases (e.g., HPLC-UV/Vis, LC-MS).

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of this compound in the aqueous phase.

-

In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

-

Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If emulsions form, centrifugation may be required.

-

Carefully sample both the aqueous and the octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P. A negative value indicates hydrophilicity.

Measurement of Water Contact Angle on a Modified Surface

This protocol details the use of sessile drop goniometry to measure the water contact angle on a substrate functionalized with this compound.

Materials:

-

A suitable substrate (e.g., silicon wafer, titanium dioxide-coated glass slide)

-

This compound solution for surface modification

-

Deionized water (for contact angle measurement)

-

Contact angle goniometer with a high-resolution camera and software

-

Microsyringe for droplet deposition

Procedure:

-

Surface Preparation: Clean the substrate thoroughly (e.g., with piranha solution or UV/ozone treatment) to ensure a hydrophilic surface.

-

Surface Modification: Immerse the cleaned substrate in a solution of this compound in a suitable solvent for a defined period to allow for self-assembly of a monolayer.

-

Rinsing and Drying: Rinse the modified substrate thoroughly with the solvent to remove any unbound molecules and then dry it gently with a stream of inert gas (e.g., nitrogen).

-

Contact Angle Measurement:

-

Place the modified substrate on the sample stage of the goniometer.

-

Using the microsyringe, carefully dispense a small droplet of deionized water (e.g., 2-5 µL) onto the surface.

-

The camera will capture a profile image of the droplet.

-

The software will analyze the image to determine the angle at the three-phase (solid-liquid-vapor) contact point. This is the static contact angle.

-

For a more comprehensive analysis, advancing and receding contact angles can be measured by slowly adding and withdrawing water from the droplet.

-

Visualizing the Structure-Function Relationship

As this compound is a synthetic molecule for materials science applications, it does not participate in biological signaling pathways. The following diagram illustrates the logical relationship between its molecular components and its key functional properties.

Conclusion

This compound is a molecule designed for hydrophilicity and surface activity. The combination of a water-soluble PEG chain and a robust phosphonic acid anchor group makes it an invaluable tool for modifying material surfaces to improve their interaction with aqueous and biological environments. While specific quantitative data for this molecule is not widely published, the provided experimental protocols offer a clear path for researchers to characterize its hydrophilic properties comprehensively. This understanding is crucial for its effective application in advanced drug delivery systems, biosensors, and biocompatible coatings.

References

- 1. m-PEG5-phosphonic acid, CAS 1807512-39-5 | AxisPharm [axispharm.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. nanocs.net [nanocs.net]

- 4. phosphonic acid (CAS 13598-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

m-PEG9-phosphonic acid as a Bifunctional Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)9-phosphonic acid (m-PEG9-phosphonic acid), a versatile bifunctional linker with significant applications in drug delivery, surface modification, and nanotechnology. This document details its physicochemical properties, experimental protocols for its use, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: The Bifunctional Nature of this compound

This compound is a heterobifunctional molecule characterized by two distinct functional ends connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture underpins its utility in a wide range of scientific applications.

-

The Phosphonic Acid Headgroup: This moiety serves as a robust anchor to various metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO). The interaction involves the formation of strong, stable covalent bonds (M-O-P), making it an ideal choice for the surface functionalization of implants, nanoparticles, and other inorganic materials.[1] This strong attachment enhances the stability of the modified materials in aqueous and biological environments.[1]

-

The Methoxy-PEG Chain: The methoxy-terminated polyethylene glycol chain provides several key advantages. Its hydrophilic nature enhances the aqueous solubility of the molecule and any conjugate it is a part of.[2] The PEG spacer is flexible and biocompatible, which helps to minimize steric hindrance and can reduce the immunogenicity of attached biomolecules.[3] In drug delivery systems, the PEG chain can improve the pharmacokinetic profile of a drug by increasing its circulation time.[4]

Quantitative Data on Surface Modification

The phosphonic acid group's strong affinity for metal oxide surfaces allows for the formation of dense and stable self-assembled monolayers (SAMs). The following tables summarize key quantitative parameters related to the surface modification capabilities of phosphonic acid-terminated PEG linkers.

| Parameter | Value | Substrate | Notes |

| PEG Grafting Density | 0.2–0.5 molecules/nm² | Metal Oxide Nanoparticles (Cerium, Iron, Titanium, Aluminum) | This density provides excellent stability in biological media and prevents protein corona formation.[5][6] |

| Grafting Density | 3.0 molecules/nm² | Titanium Dioxide (TiO₂) | Determined for a cyanurate molecule with a phosphonic acid anchor, demonstrating the potential for high surface coverage.[7] |

Table 1: Surface Coverage and Grafting Densities.

The modification of surfaces with phosphonic acids also significantly alters their surface charge, which can be quantified by measuring the zeta potential. A more negative zeta potential generally indicates increased stability of nanoparticles in suspension due to electrostatic repulsion.[]

| Nanoparticle | Surface Modifier | Zeta Potential (mV) in THF |

| ZnO | None (Control) | -11.48 |

| ZnO | 12-pentafluorophenoxydodecylphosphonic acid | -34.56 |

| ZnO | 2,3,4,5,6-pentafluorobenzylphosphonic acid | -45.21 |

| ZnO | (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | -89.12 |

Table 2: Zeta Potential of Modified Zinc Oxide Nanoparticles. [] (Note: While not this compound, this data illustrates the significant impact of phosphonic acid modification on surface charge.)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formation of a phosphonate (B1237965) ester followed by its hydrolysis to the phosphonic acid. A common route is the Michaelis-Arbuzov reaction followed by dealkylation.

Step 1: Synthesis of Diethyl m-PEG9-phosphonate

-

Materials: m-PEG9-Br (methoxy-poly(ethylene glycol)9-bromide), triethyl phosphite (B83602), anhydrous toluene (B28343).

-

Procedure:

-

Dissolve m-PEG9-Br (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethyl phosphite (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene and excess triethyl phosphite under reduced pressure.

-

The crude diethyl m-PEG9-phosphonate can be purified by column chromatography on silica (B1680970) gel.

-

Step 2: Hydrolysis to this compound

A highly efficient method for the hydrolysis of phosphonate diesters is microwave-assisted hydrolysis using hydrochloric acid.[9]

-

Materials: Diethyl m-PEG9-phosphonate, 6M Hydrochloric Acid (HCl).

-

Procedure:

-

Place the diethyl m-PEG9-phosphonate (1 equivalent) in a microwave-safe reaction vessel.

-

Add 6M HCl (2.2 equivalents, one for each ester group).

-

Seal the vessel and heat in a microwave reactor at a temperature of 120-150 °C. The reaction progress can be monitored by the pressure changes inside the vessel. The reaction is typically complete within 30-60 minutes.

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove water and HCl.

-

The resulting crude this compound can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).

-

Conjugation of this compound to a Peptide

The free (non-surface bound) end of this compound can be conjugated to biomolecules, such as peptides, through the formation of an amide bond with a primary amine (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue). This is commonly achieved using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Materials: this compound, peptide with a primary amine, EDC, NHS, Activation Buffer (e.g., 0.1 M MES, pH 6.0), Coupling Buffer (e.g., PBS, pH 7.4), Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Procedure:

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Peptide:

-

Dissolve the peptide in the Coupling Buffer.

-

Add the activated this compound-NHS ester solution to the peptide solution. The molar ratio of the activated linker to the peptide should be optimized, but a starting point of 10:1 to 20:1 is common.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

The peptide-PEG-phosphonic acid conjugate can be purified from excess reagents and unconjugated peptide by size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

-

Characterization:

-

The final conjugate should be characterized by methods such as LC-MS to confirm the correct mass and SDS-PAGE to show an increase in molecular weight compared to the unconjugated peptide.[7]

-

-

Applications in PROTACs

This compound and similar PEG-based linkers are integral components in the design of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of three main parts:

-

A ligand that binds to the target POI.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The PEG linker in a PROTAC, such as an m-PEG9 derivative, plays a crucial role in determining the efficacy of the degrader. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[9]

General Workflow of PROTAC-mediated Protein Degradation

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation [udspace.udel.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Oligo(ethylene glycol)-Phosphonic Acids: Synthesis, Surface Modification, and Applications in Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bifunctional Design

Oligo(ethylene glycol)-phosphonic acids (OEG-PAs) are a class of bifunctional molecules gaining significant traction in the fields of biomaterials, drug delivery, and biosensors. Their unique structure combines two critical functionalities: a phosphonic acid headgroup that acts as a robust anchor to a wide range of metal oxide surfaces, and an oligo(ethylene glycol) tail that provides a hydrophilic, bio-inert interface.

The phosphonic acid group forms strong, stable covalent bonds with surfaces such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄), aluminum oxide (Al₂O₃), and stainless steel.[1] This anchoring chemistry is significantly stronger than that of thiols on gold or carboxylates on similar oxides, leading to the formation of durable self-assembled monolayers (SAMs).[1]

The OEG component is renowned for its ability to resist nonspecific protein adsorption, a phenomenon often referred to as "stealth" or "antifouling" behavior.[2][3][4] This property is crucial for any material intended for biological applications, as the initial adsorption of proteins from bodily fluids can trigger adverse reactions, including immune responses, blood coagulation, and bio-fouling, ultimately leading to device failure or loss of therapeutic efficacy. The mechanism behind this resistance is attributed to the formation of a tightly bound hydration layer around the OEG chains, which acts as a physical and energetic barrier to approaching proteins.[3]

This combination of a stable anchor and a bio-inert shield makes OEG-PAs ideal candidates for:

-

Improving the biocompatibility of medical implants: Coating titanium-based orthopedic or dental implants can prevent fibrous tissue encapsulation and improve integration.

-

Developing advanced drug delivery vehicles: Functionalizing iron oxide nanoparticles with OEG-PAs creates stable, long-circulating nanocarriers for targeted drug delivery and magnetic resonance imaging (MRI).

-

Enhancing the performance of biosensors: Minimizing nonspecific binding on sensor surfaces reduces background noise and increases sensitivity.

This technical guide provides a comprehensive literature review on OEG-PAs, focusing on their synthesis, methods for surface functionalization, and a summary of key quantitative data. It is intended to serve as a valuable resource for researchers and professionals working to develop next-generation biomedical materials and therapies.

Synthesis of Oligo(ethylene glycol)-Phosphonic Acids

The synthesis of hetero-bifunctional OEG-PAs typically involves a multi-step process designed to install the phosphonate (B1237965) group at one end of a defined-length OEG chain while maintaining a desired terminal group (often a methoxy (B1213986) or hydroxyl group) at the other. A common and effective strategy is a Michaelis-Arbuzov reaction following the tosylation of the terminal hydroxyl group of a commercially available OEG.

Representative Synthesis Protocol

The following protocol describes a general synthesis for a methoxy-terminated OEG-phosphonic acid, adapted from methodologies found in the literature.

Step 1: Tosylation of Methoxy-Oligo(ethylene glycol)

-

Dissolve methoxy-oligo(ethylene glycol) (mOEG) and a stoichiometric excess (e.g., 1.5 equivalents) of p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (2.0 equivalents), to the solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tosylated product (mOEG-OTs).

Step 2: Michaelis-Arbuzov Reaction

-

Add the purified mOEG-OTs to a flask containing an excess of triethyl phosphite (B83602).

-

Heat the mixture to approximately 120-150°C under an inert atmosphere.

-

Maintain the temperature and stir for 4-12 hours. The reaction involves the nucleophilic attack of the phosphite on the tosylated OEG, displacing the tosylate group and forming the diethyl phosphonate ester.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation to yield the diethyl phosphonate-terminated OEG (mOEG-PO(OEt)₂).

Step 3: Hydrolysis to Phosphonic Acid

-

Dissolve the mOEG-PO(OEt)₂ in a suitable solvent such as DCM.

-

Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir at room temperature for 12-24 hours. This reagent cleaves the ethyl esters.

-

Quench the reaction by the slow addition of methanol (B129727) or water.

-

Evaporate the solvent and volatile byproducts under reduced pressure.

-

The crude product is often purified by precipitation, recrystallization, or column chromatography to yield the final oligo(ethylene glycol)-phosphonic acid (mOEG-PA).

Surface Modification and Characterization

The creation of a high-quality OEG-PA self-assembled monolayer (SAM) is critical to achieving optimal surface properties. This process involves the spontaneous organization of the molecules from solution onto the substrate, followed by characterization to confirm layer formation, thickness, and density.

Experimental Protocol for SAM Formation on Titanium Dioxide

This protocol provides a typical method for modifying a TiO₂ surface, a common biomaterial.

1. Substrate Preparation:

-

Obtain titanium-coated substrates (e.g., silicon wafers with a thin layer of sputtered or evaporated titanium).

-

Clean the substrates to remove organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.

-

Dry the substrates under a stream of high-purity nitrogen.

-

Treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to create a fresh, hydroxylated titanium dioxide surface. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.

-

Rinse the substrates thoroughly with deionized water and dry with nitrogen.

2. Self-Assembly:

-

Prepare a dilute solution (e.g., 1 mM) of the OEG-PA in a suitable solvent, such as high-purity water or ethanol.[5]

-

Immerse the cleaned and dried TiO₂ substrates into the OEG-PA solution.

-

Allow the self-assembly to proceed for a specified duration, typically ranging from 4 to 24 hours, under ambient laboratory conditions.[5] Incubation time can be varied to control surface coverage.

-

After incubation, remove the substrates from the solution.

-

Rinse the substrates thoroughly with the same solvent used for the solution to remove any physisorbed (non-covalently bound) molecules.

-

Dry the modified substrates under a stream of nitrogen. For some applications, a gentle heating or annealing step (e.g., 120°C) may be used to improve monolayer order and binding, though this is more common for alkylphosphonic acids.[6]

Key Characterization Techniques

Confirming the successful formation of a high-quality SAM is essential. The following techniques are commonly employed:

-

Contact Angle Goniometry: This technique measures the static water contact angle on the surface. A successful OEG-PA modification will result in a significant decrease in the water contact angle compared to the bare substrate, indicating a more hydrophilic surface.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It is used to confirm the presence of phosphorus (from the phosphonate group) and to analyze the C 1s and O 1s spectra, which are characteristic of the OEG chains. Angle-resolved XPS (ARXPS) can provide information about the layer's thickness and orientation.[7][8][9]

-

Spectroscopic Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface. It is a highly accurate method for determining the thickness of the formed monolayer, typically with sub-angstrom resolution.

-

Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the SAM and to measure layer thickness by imaging a scratch made in the monolayer.

Quantitative Data Summary

The effectiveness of OEG-PA monolayers is quantified by measuring their physical properties and their ability to resist protein adsorption. The following tables summarize representative data from the literature for OEG- and alkyl-phosphonic acid SAMs on various oxide surfaces.

Table 1: Physical Properties of Phosphonic Acid SAMs on Oxide Surfaces

| Molecule Type | Substrate | Dry Thickness (Å) | Water Contact Angle (°) | Reference |

| Tri(ethylene glycol)-alkane-phosphate | TiO₂ | 13.4 | Not Reported | [1] |

| Octadecylphosphonic Acid (ODPA) | Al₂O₃ | ~21 | 110-112 | [10] |

| Octadecylphosphonic Acid (ODPA) | HfO₂ | ~22 | 108-111 | [10] |

| Octadecylphosphonic Acid (ODPA) | SiO₂/Si | 18 | Not Reported | [11] |

| 1-Butylphosphonic Acid (BP) | FHA on Mg Alloy | Not Reported | ~75 | [12] |

| 1-Octylphosphonic Acid (OP) | FHA on Mg Alloy | Not Reported | ~100 | [12] |

| Dodecylphosphonic Acid (DP) | FHA on Mg Alloy | Not Reported | ~105 | [12] |

Table 2: Protein Adsorption on OEG-Modified Surfaces

| Surface Modifier | Substrate | Protein | Adsorbed Amount (ng/cm²) | % Reduction vs. Control | Reference |

| EG₃C₇SH (thiol) | Au | Fibrinogen | ~20 | >90% | [13] |

| EG₃C₇SH (thiol) | Au | Lysozyme | ~15 | >90% | [13] |

| EG₃C₇SH (thiol) | Au | BSA | ~10 | >95% | [13] |

| EG₆OH (thiol) | Au | Fibrinogen | < 5 | ~98% | [4] |

| PEG-terpolymer (phosphonate) | TiO₂ | Full Blood Serum | < 10 | >95% | [14] |

Note: Data for thiol-based OEG SAMs on gold are included as they are well-studied model systems and provide a benchmark for protein resistance.

The data consistently show that OEG-modified surfaces dramatically reduce the adsorption of various proteins compared to unmodified controls. For instance, a PEG-terpolymer with phosphonate anchoring groups reduced protein adsorption from full blood serum by over 95% on a TiO₂ surface.[14] This high level of protein resistance is the primary driver for the use of these molecules in biomedical applications.

Relationship Between OEG Layer Properties and Antifouling Performance

The effectiveness of an OEG layer in preventing protein adsorption is not absolute but depends critically on the physical properties of the SAM, particularly the packing density of the OEG chains.

-

Low Density: If the OEG chains are too sparse, the underlying substrate remains exposed, allowing proteins to adsorb in the gaps.

-

Optimal Density: At an optimal packing density, the OEG chains adopt a mushroom-to-brush-like conformation. They are sufficiently close to prevent proteins from reaching the surface but retain enough flexibility and hydration to create a robust repulsive barrier.

-

High Density: If the chains are packed too densely, they can become dehydrated and lose the flexibility required for effective steric repulsion. This can counterintuitively lead to an increase in protein adsorption compared to optimally packed layers.

Therefore, achieving the "sweet spot" of surface coverage is a key objective during the surface modification process. This can be controlled by varying factors such as the concentration of the OEG-PA solution and the immersion time.

Conclusion and Future Outlook

Oligo(ethylene glycol)-phosphonic acids represent a powerful and versatile tool for the surface engineering of metal oxide materials for biomedical applications. The combination of a highly stable phosphonate anchor group with the proven protein-resistant properties of OEG chains provides a robust platform for improving biocompatibility, enhancing drug delivery systems, and designing more sensitive biosensors. The ability to precisely control surface properties through straightforward self-assembly protocols makes this chemistry accessible and highly effective.

Future research will likely focus on the development of OEG-PAs with additional functionalities, such as terminal groups capable of binding specific targeting ligands (e.g., antibodies, peptides) for active targeting in drug delivery. Furthermore, a deeper understanding of the long-term stability of these monolayers in complex, dynamic biological environments will be crucial for their successful translation into clinical applications. As the demand for advanced biomaterials continues to grow, OEG-PAs are poised to play an increasingly important role in bridging the gap between synthetic materials and biological systems.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Protein interactions with oligo(ethylene glycol) (OEG) self-assembled monolayers: OEG stability, surface packing density and protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strong Repulsive Forces between Protein and Oligo (Ethylene Glycol) Self-Assembled Monolayers: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. princeton.edu [princeton.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. helvia.uco.es [helvia.uco.es]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. princeton.edu [princeton.edu]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Self-assembly of poly(ethylene glycol)-poly(alkyl phosphonate) terpolymers on titanium oxide surfaces: synthesis, interface characterization, investigation of nonfouling properties, and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of m-PEG9-phosphonic Acid Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and application of self-assembled monolayers (SAMs) of m-PEG9-phosphonic acid. This molecule is of significant interest in the fields of biomaterials, drug delivery, and biosensing due to its ability to form stable, biocompatible, and protein-repellent surfaces on a variety of metal oxide substrates.

Introduction to this compound Self-Assembled Monolayers

This compound is an amphiphilic molecule featuring a phosphonic acid headgroup and a hydrophilic tail composed of nine ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group. This unique structure allows for the spontaneous formation of highly ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), on suitable substrates.

The phosphonic acid headgroup serves as a robust anchor, forming strong covalent or coordination bonds with metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and the native oxide layer of stainless steel. The oligo(ethylene glycol) (OEG) tail extends away from the surface, creating a hydrophilic and bio-inert interface. This "PEGylated" surface is highly effective at resisting non-specific protein adsorption and cellular adhesion, a critical property for many biomedical applications.[1]

The formation of a dense and well-ordered SAM is a thermodynamically driven process, influenced by factors such as substrate preparation, solvent choice, concentration of the phosphonic acid solution, and immersion time.

The Mechanism of SAM Formation

The self-assembly of this compound on a metal oxide surface is a multi-step process that involves the adsorption and organization of the molecules to form a stable, low-energy configuration.

The phosphonic acid headgroup (–PO(OH)₂) can interact with the hydroxylated metal oxide surface through various binding modes, including monodentate, bidentate, and tridentate linkages.[2] The formation of these strong M-O-P (metal-oxygen-phosphorus) bonds is the primary driving force for the stability of the monolayer.[1] The specific binding mode can be influenced by the substrate's crystal structure and the density of surface hydroxyl groups.

Initially, the this compound molecules physisorb to the surface. Over time, and sometimes with gentle heating, a condensation reaction occurs between the P-OH groups of the acid and the M-OH groups on the substrate, leading to the formation of covalent bonds and the release of water. The lateral van der Waals interactions between the PEG chains also contribute to the ordering and packing density of the monolayer.

Quantitative Data Summary

The following table summarizes representative quantitative data for oligo(ethylene glycol)-terminated phosphonic acid SAMs on common metal oxide substrates. It is important to note that the exact values for this compound may vary depending on the specific experimental conditions and the substrate used.

| Property | Substrate | Typical Value | Characterization Technique |

| Water Contact Angle (Static) | TiO₂ | 30° - 50° | Goniometry |

| Al₂O₃ | 35° - 55° | Goniometry | |

| Stainless Steel | 40° - 60° | Goniometry | |

| Monolayer Thickness | TiO₂ | 2 - 4 nm | Ellipsometry, AFM |

| Al₂O₃ | 2 - 4 nm | Ellipsometry, AFM | |

| Si/SiO₂ | 2.5 - 4.5 nm | Ellipsometry, X-ray Reflectivity | |

| Surface Free Energy | Ti-6Al-4V | < 20 mJ/m² | Contact Angle Analysis |

| Elemental Composition (P 2p) | Metal Oxides | ~133-134 eV | X-ray Photoelectron Spectroscopy (XPS) |

| Elemental Composition (C 1s) | Metal Oxides | ~285 eV (C-C), ~286.5 eV (C-O) | X-ray Photoelectron Spectroscopy (XPS) |

| Elemental Composition (O 1s) | Metal Oxides | ~531 eV (P=O), ~532.5 eV (P-O-M) | X-ray Photoelectron Spectroscopy (XPS) |

Experimental Protocols

This section provides detailed methodologies for the key steps in the formation and characterization of this compound SAMs.

Substrate Preparation

Proper substrate cleaning is crucial for the formation of a high-quality SAM. The goal is to remove organic contaminants and ensure a uniform, hydroxylated metal oxide surface.

Protocol for Titanium Dioxide (TiO₂) or Stainless Steel Substrates:

-

Initial Cleaning: Sonicate the substrates in a sequence of solvents: acetone (B3395972) (15 minutes), isopropanol (B130326) (15 minutes), and deionized water (15 minutes).

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Oxide Layer Activation: Treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before immersion in the phosphonic acid solution. This step removes any remaining organic residues and generates a fresh, reactive hydroxylated surface.

SAM Formation by Solution Deposition

-

Solution Preparation: Prepare a 0.1 mM to 1 mM solution of this compound in a suitable solvent. Anhydrous ethanol, isopropanol, or tetrahydrofuran (B95107) (THF) are commonly used. For some metal oxides that are sensitive to dissolution, less polar solvents like toluene (B28343) may be preferred.

-

Immersion: Immerse the freshly cleaned and activated substrates into the phosphonic acid solution in a clean, sealed container. It is advisable to purge the container with an inert gas (e.g., nitrogen or argon) to minimize water contamination.

-

Incubation: Allow the self-assembly process to proceed for 12 to 24 hours at room temperature. The optimal immersion time can be determined experimentally by monitoring the surface properties (e.g., contact angle) over time.

-

Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh solvent to remove any physisorbed molecules. Sonication in the rinsing solvent for a few seconds can be beneficial.

-

Drying: Dry the SAM-coated substrates under a stream of nitrogen gas.

-

(Optional) Annealing: For some substrates, a post-deposition annealing step (e.g., 120-140°C for 1-2 hours) can improve the ordering and stability of the monolayer.

Characterization Techniques

A combination of surface-sensitive techniques is typically employed to characterize the quality and properties of the formed SAM.

-

Contact Angle Goniometry: Measures the static water contact angle to assess the hydrophilicity and uniformity of the SAM. A low and uniform contact angle is indicative of a successful PEGylated surface.

-

X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental and chemical state information of the surface. The presence of phosphorus (P 2p peak) confirms the attachment of the phosphonic acid, and the high-resolution carbon (C 1s) and oxygen (O 1s) spectra can be used to verify the presence of the PEG chain and the nature of the P-O-M bond.

-

Atomic Force Microscopy (AFM): Used to visualize the surface topography and measure the monolayer thickness (via scratch tests). It can also provide information on the surface roughness and the presence of defects.

-

Spectroscopic Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with high precision.

Experimental and Characterization Workflow

The following diagram illustrates the typical workflow for the fabrication and characterization of this compound SAMs.

Biological Interactions and Applications in Drug Development

While specific signaling pathways modulated by this compound SAMs are not extensively documented, the primary biological effect of these surfaces is the significant reduction of non-specific protein adsorption.[1] This "bio-inertness" is a direct consequence of the hydrophilic and flexible nature of the PEG chains, which create a steric barrier and a tightly bound water layer that entropically and enthalpically repel protein attachment.

This protein-repellent property is paramount in drug development and biomedical applications for several reasons:

-

Improved Biocompatibility: By preventing the adsorption of proteins that can trigger an inflammatory or foreign body response, this compound SAMs can enhance the biocompatibility of medical implants and devices.

-

Targeted Drug Delivery: In the context of drug delivery systems, a PEGylated surface can increase the circulation time of nanoparticles by evading uptake by the reticuloendothelial system (RES). This "stealth" effect allows for more efficient targeting of diseased tissues.

-

Biosensor Development: On biosensor surfaces, the reduction of non-specific binding leads to a lower background signal and improved signal-to-noise ratio, thereby increasing the sensitivity and specificity of the sensor.

-

Cell Culture and Tissue Engineering: Surfaces modified with this compound can be used to create non-adhesive backgrounds for studying cell behavior on patterned adhesive islands or for preventing cell adhesion in specific areas of a device.

The following diagram illustrates the logical relationship between the properties of this compound SAMs and their applications.

Conclusion

The formation of self-assembled monolayers of this compound offers a versatile and robust method for the surface modification of metal oxides. The resulting hydrophilic and protein-repellent surfaces have significant potential in a wide range of biomedical applications, from improving the biocompatibility of implants to enhancing the efficacy of drug delivery systems. By carefully controlling the experimental parameters, researchers can create high-quality, well-defined surfaces tailored to their specific needs. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful surface engineering technique.

References

Methodological & Application

Application Notes and Protocols for m-PEG9-phosphonic Acid Functionalization of Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) moieties is a widely adopted strategy to enhance their biocompatibility and in vivo performance. The inclusion of a phosphonic acid group provides a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles, such as iron oxide (Fe₃O₄) and cerium oxide (CeO₂). This strong binding affinity, often forming bidentate or tridentate coordination bonds, results in highly stable nanoparticle formulations.[1] The m-PEG9-phosphonic acid linker, specifically, offers a balance of a hydrophilic PEG chain of sufficient length to confer "stealth" properties—reducing opsonization and clearance by the mononuclear phagocyte system—and a terminal phosphonic acid for surface conjugation.

These functionalized nanoparticles exhibit prolonged blood circulation times and improved stability in harsh aqueous environments, making them ideal candidates for a range of biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2] The PEGylated surface minimizes protein adsorption, a critical factor in preventing the formation of a protein corona, which can alter the biological identity and fate of nanoparticles in vivo.

Core Principles of this compound Functionalization

The primary mechanism of functionalization involves the reaction between the phosphonic acid group of the this compound molecule and the hydroxyl groups present on the surface of metal oxide nanoparticles. This reaction forms strong, stable bonds, effectively coating the nanoparticle with a dense layer of PEG chains. This "brush-like" configuration of PEG on the nanoparticle surface provides a steric barrier that prevents aggregation and reduces non-specific interactions with biological components.

Key advantages of this functionalization strategy include:

-

Enhanced Stability: The strong phosphonic acid-metal oxide bond leads to exceptional colloidal stability in various biological media.[1]

-

Biocompatibility: PEG is a well-established biocompatible polymer that reduces the immunogenicity of the nanoparticles.

-

Prolonged Circulation: The "stealth" properties conferred by the PEG layer allow the nanoparticles to evade rapid clearance by the reticuloendothelial system (RES), leading to longer circulation times in the bloodstream.[1]

-

Reduced Protein Corona Effect: The hydrophilic PEG chains minimize the adsorption of plasma proteins, preserving the intended targeting and therapeutic efficacy of the nanoparticles.

-

Versatility: This functionalization method is applicable to a wide range of metal oxide nanoparticles.

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles via Ligand Exchange

This protocol describes the functionalization of pre-synthesized hydrophobic iron oxide nanoparticles with this compound through a ligand exchange process.

Materials:

-

Hydrophobic iron oxide nanoparticles (e.g., oleic acid-coated)

-

This compound

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (B129727) (CH₃OH)

-

Deionized water

-

Bath sonicator

-

Magnetic separator (if applicable)

-

Centrifuge

Procedure:

-

Nanoparticle Dispersion: Disperse the hydrophobic iron oxide nanoparticles in dichloromethane (CH₂Cl₂) at a concentration of 30 mg/mL. Sonicate the dispersion for 10 minutes to ensure homogeneity.[2]

-

Ligand Solution Preparation: Prepare a solution of this compound in a mixture of dichloromethane and methanol (e.g., 7:3 v/v). The molar ratio of the PEG-phosphonic acid to the iron content of the nanoparticles should be optimized, with typical ranges being 0.1 to 1.3 mmol of PEG per gram of iron.[2]

-

Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion.

-

Sonication and Incubation: Sonicate the reaction mixture for 1 hour, followed by a 1-hour incubation without sonication. Repeat this cycle three times. Allow the mixture to react overnight at room temperature with gentle stirring.[2]

-

Purification:

-

Precipitate the functionalized nanoparticles by adding a non-solvent like hexane.

-

Separate the nanoparticles from the supernatant using a magnet or by centrifugation.

-

Wash the nanoparticles multiple times with a suitable solvent (e.g., a mixture of ethanol (B145695) and water) to remove excess unbound ligand and residual solvents.

-

Finally, resuspend the purified this compound functionalized nanoparticles in deionized water or a buffer of choice.

-

Protocol 2: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Size and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Disperse the functionalized nanoparticles in deionized water or a buffer at a suitable concentration. Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

-

Expected Outcome: An increase in the hydrodynamic diameter upon functionalization, indicative of the PEG layer. The zeta potential is expected to shift, often becoming more neutral or slightly negative, which can contribute to stability.[2]

2. Confirmation of PEG Coating:

-

Technique: Fourier-Transform Infrared Spectroscopy (FTIR)

-

Procedure: Acquire FTIR spectra of the bare nanoparticles, the this compound ligand, and the functionalized nanoparticles.

-

Expected Outcome: The spectrum of the functionalized nanoparticles should show characteristic peaks of both the nanoparticle core (e.g., Fe-O stretching) and the PEG ligand (e.g., C-O-C ether stretching), confirming the presence of the coating.

3. Quantification of PEG Grafting:

-

Technique: Thermogravimetric Analysis (TGA)

-

Procedure: Heat a sample of the dried functionalized nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.

-

Expected Outcome: The weight loss corresponding to the decomposition of the organic PEG layer can be used to quantify the amount of ligand grafted onto the nanoparticle surface.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies on PEG-phosphonic acid functionalized nanoparticles.

| Parameter | Nanoparticle System | Before Functionalization | After Functionalization | Reference |

| Hydrodynamic Diameter (nm) | Iron Oxide Nanoparticles | Core size: ~8 nm | ~184 nm | [3] |

| Zeta Potential (mV) | Magnetite Nanoparticles | ~+30 mV (at pH 6.5) | Becomes negative | [2] |